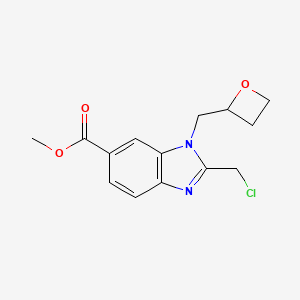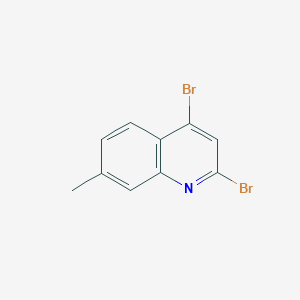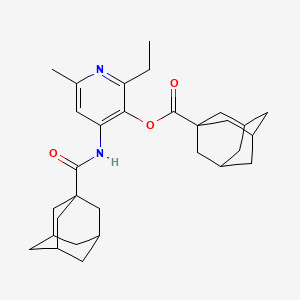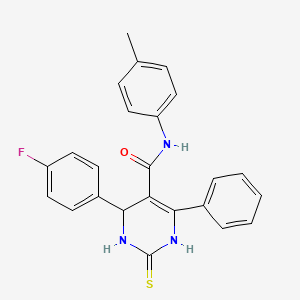![molecular formula C46H66NOPS B12501820 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501820.png)
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring multiple functional groups, including adamantyl, phosphanyl, and sulfinamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, including the preparation of intermediate compounds. One common approach is the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions typically involve refluxing in methanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfinamide groups to amines.
Substitution: The adamantyl and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets, such as enzymes or receptors. The adamantyl and phosphanyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-(Di(adamantan-1-yl)phosphino)ethyl)amine: Shares similar structural features and applications in coordination chemistry.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide:
Uniqueness
N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of adamantyl, phosphanyl, and sulfinamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C46H66NOPS |
|---|---|
Peso molecular |
712.1 g/mol |
Nombre IUPAC |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C46H66NOPS/c1-42(2,3)50(48)47(8)41(36-13-14-38-39(23-36)44(6,7)16-15-43(38,4)5)37-11-9-10-12-40(37)49(45-24-30-17-31(25-45)19-32(18-30)26-45)46-27-33-20-34(28-46)22-35(21-33)29-46/h9-14,23,30-35,41H,15-22,24-29H2,1-8H3 |
Clave InChI |
NBLPNIUTIYZUEN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)N(C)S(=O)C(C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(dimethylamino)ethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12501742.png)

![Methyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501756.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12501771.png)
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide](/img/structure/B12501775.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12501777.png)
![Ethyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501783.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12501793.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12501811.png)
![N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12501812.png)

![2-[(2-methylquinazolin-4-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B12501817.png)
